Non-Inhibitory Chaperone Activity in Patient Fibroblasts: ML266 vs. Inhibitory Isofagomine
ML266 is a non-inhibitory chaperone of glucocerebrosidase (GCase), meaning it does not inhibit the enzyme's action while still facilitating its translocation to the lysosome [1]. This is in direct contrast to the classical chaperone isofagomine, which is a potent competitive inhibitor of GCase with an IC50 of approximately 30 nM . The inhibitory nature of isofagomine has been directly linked to its failure in Phase II clinical trials due to the inability to achieve a therapeutic window that provides chaperone activity without causing enzyme inhibition [2]. The non-inhibitory profile of ML266 provides a critical experimental advantage for researchers requiring sustained GCase activity.
| Evidence Dimension | Mechanism of Action (Inhibition of GCase Activity) |
|---|---|
| Target Compound Data | Non-inhibitory (Does not inhibit GCase enzyme action) |
| Comparator Or Baseline | Isofagomine: Competitive inhibitor (IC50 ~30 nM for wild-type GCase) |
| Quantified Difference | Isofagomine inhibits GCase; ML266 does not. |
| Conditions | Cell-free enzyme activity assays and patient-derived fibroblast translocation assays. |
Why This Matters
This mechanistic distinction is paramount for selecting a chemical probe that will not confound functional assays with inhibitory artifacts.
- [1] Rogers S, et al. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2012 Mar 27 [updated 2013 Mar 7]. Table: Probe Structure & Characteristics. View Source
- [2] Parenti G, et al. Pharmacological Chaperone Therapy for Lysosomal Storage Diseases. In: Lysosomal Storage Disorders. Springer; 2015. View Source
